molecular formula C6H5BrOSe B12895629 2-Bromo-1-(selenophen-2-yl)ethan-1-one CAS No. 38025-30-8

2-Bromo-1-(selenophen-2-yl)ethan-1-one

Cat. No.: B12895629
CAS No.: 38025-30-8
M. Wt: 251.98 g/mol
InChI Key: HXXIKGMMDPMMJR-UHFFFAOYSA-N
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Description

2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE: is an organoselenium compound with the molecular formula C6H5BrOSe and a molecular weight of 251.97 g/mol This compound is characterized by the presence of a selenophene ring, which is a five-membered ring containing selenium, and a bromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is used as a building block in organic synthesis, particularly in the preparation of selenophene-based compounds. It serves as a precursor for various functionalized derivatives that are valuable in material science and catalysis .

Biology and Medicine: In biological research, this compound is explored for its potential antioxidant and anticancer properties. The presence of selenium, an essential trace element, contributes to its biological activity. Studies have shown that selenium-containing compounds can modulate oxidative stress and exhibit cytotoxic effects against cancer cells .

Industry: In the industrial sector, 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is utilized in the development of advanced materials, including conductive polymers and semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE involves its interaction with biological molecules and cellular pathways. The compound can undergo redox reactions, influencing the cellular redox state and modulating oxidative stress. Selenium-containing compounds are known to interact with thiol groups in proteins, affecting their function and activity. This interaction can lead to the inhibition of specific enzymes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-BROMO-1-(SELENOPHEN-2-YL)ETHANONE is unique due to the presence of the selenophene ring, which imparts distinct electronic and chemical properties.

Properties

CAS No.

38025-30-8

Molecular Formula

C6H5BrOSe

Molecular Weight

251.98 g/mol

IUPAC Name

2-bromo-1-selenophen-2-ylethanone

InChI

InChI=1S/C6H5BrOSe/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2

InChI Key

HXXIKGMMDPMMJR-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)CBr

Origin of Product

United States

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